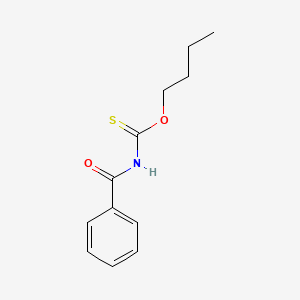
Carbamothioic acid, benzoyl-, O-butyl ester
Description
Carbamothioic acid, benzoyl-, O-butyl ester, also known as O-butyl N-benzoylcarbamothioate, is an organic compound with the molecular formula C₁₂H₁₅NO₂S. It is a member of the carbamothioic acid esters, which are characterized by the presence of a carbamothioic acid group bonded to an ester group. This compound is used in various chemical reactions and has applications in scientific research.
Properties
CAS No. |
21406-29-1 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
O-butyl N-benzoylcarbamothioate |
InChI |
InChI=1S/C12H15NO2S/c1-2-3-9-15-12(16)13-11(14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,14,16) |
InChI Key |
CZARCWHPQGJOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=S)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamothioic acid, benzoyl-, O-butyl ester can be synthesized through the esterification of carbamothioic acid with benzoyl chloride and butanol. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, benzoyl-, O-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Carbamothioic acid, benzoyl-, O-butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamothioic acid, benzoyl-, O-butyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or receptors in biological systems. The benzoyl group may also play a role in binding to specific molecular targets, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, benzoyl-, O-ethyl ester
- Carbamothioic acid, benzoyl-, O-methyl ester
- Carbamothioic acid, benzoyl-, O-propyl ester
Uniqueness
Carbamothioic acid, benzoyl-, O-butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The butyl group provides distinct steric and electronic properties compared to other alkyl esters, making it suitable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


